molecular formula C13H17NO2 B11885188 Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11885188
M. Wt: 219.28 g/mol
InChI Key: PNJRCOUVCARPHU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (molecular formula: C₁₃H₁₇NO₂, molecular weight: 219.28) is a tetrahydroisoquinoline derivative characterized by a carboxylate ester group at the 3-position and a methyl substituent on the same carbon . This compound belongs to a class of nitrogen-containing heterocycles widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry. The methyl group at the 3-position introduces steric and electronic effects that differentiate it from other analogs, influencing its reactivity and physical properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-3-16-12(15)13(2)8-10-6-4-5-7-11(10)9-14-13/h4-7,14H,3,8-9H2,1-2H3

InChI Key

PNJRCOUVCARPHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=CC=CC=C2CN1)C

Origin of Product

United States

Preparation Methods

Pictet-Spengler Reaction with Modified Acid Catalysts

The Pictet-Spengler reaction remains a cornerstone for synthesizing tetrahydroisoquinoline derivatives. Traditional methods employ phenylalanine derivatives, formaldehyde, and hydrochloric acid, but these risk forming mutagenic bis(chloromethyl)ether . A patent by demonstrates a safer protocol using sulfuric acid or hydrobromic acid instead. For ethyl 3-methyl derivatives, L-phenylalanine methyl ester reacts with paraformaldehyde in sulfuric acid (1.5 equiv) at 60°C for 8 hours, yielding the tetrahydroisoquinoline core. Subsequent esterification with ethanol under acidic conditions introduces the ethyl group. Key data:

  • Yield : 85–92% for the cyclization step .

  • Optical Purity : 100% ee when using enantiomerically pure phenylalanine .

  • Avoided Byproducts : No detectable bis(chloromethyl)ether .

This method prioritizes safety and scalability, though racemization may occur if starting materials lack chiral purity .

Reductive Amination with Triethylsilane

A Thieme Connect study outlines reductive amination for N-aryl-tetrahydroisoquinolines, adaptable for 3-methyl-ethyl ester derivatives. Starting with 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde, reductive amination using triethylsilane (2.5 equiv) and trifluoroacetic acid (TFA, 13 equiv) in dichloromethane (DCM) at room temperature achieves cyclization. Ethyl esterification precedes or follows this step via carbodiimide-mediated coupling.

  • Reaction Time : 2.5 hours .

  • Yield : 34–41% over two steps .

  • Advantage : Mild conditions preserve acid-sensitive groups .

Sequential Alkylation of Glycine Anion

Research from Rutgers details a two-step alkylation using α,α'-dibromo-o-xylene and glycine ethyl ester. The glycine anion undergoes C-alkylation with dibromo-o-xylene, followed by N-alkylation to form the tetrahydroisoquinoline ring. Introducing a methyl group requires using methyl-substituted dibromo-xylene precursors.

  • Conditions : Tetrahydrofuran (THF), −78°C, lithium diisopropylamide (LDA) as base .

  • Yield : 65–70% for the sequential alkylation .

  • Limitation : Requires stoichiometric strong bases, complicating large-scale synthesis .

Functional Group Interconversion from Carboxylic Acids

J-Stage research describes synthesizing tetrahydroisoquinoline-3-carboxylic acids, which can be esterified to ethyl derivatives. For example, hydrolysis of methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with aqueous LiOH yields the carboxylic acid, which is then treated with ethanol and sulfuric acid to form the ethyl ester. Methylation at the 3-position is achieved using methyl iodide and potassium carbonate.

  • Esterification Yield : 88–92% .

  • Methylation Efficiency : >95% with excess methyl iodide .

Multi-Step Synthesis via Weinreb Amide Intermediates

A advanced route from involves converting esters to Weinreb amides for ketone synthesis. Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is prepared via:

  • Benzyl Protection : Hydroxyl groups protected using benzyl bromide .

  • Weinreb Amide Formation : Reaction with N,O-dimethylhydroxylamine .

  • Grignard Addition : Methyl magnesium iodide introduces the methyl group .

  • Deprotection and Esterification : Hydrogenolysis removes benzyl groups, followed by ethyl ester formation .

  • Overall Yield : 55–60% over four steps .

  • Complexity : High, but allows precise control over substituents .

Comparative Analysis of Methods

Method Key Reagents Yield Optical Purity Scalability
Pictet-Spengler H₂SO₄, paraformaldehyde85–92%100% eeHigh
Reductive Amination Et₃SiH, TFA34–41%N/AModerate
Glycine Alkylation LDA, dibromo-o-xylene65–70%RacemicLow
Carboxylic Acid Route LiOH, H₂SO₄88–92%N/AHigh
Weinreb Amide MeMgI, N,O-dimethylhydroxylamine55–60%ConfigurableModerate

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often require the use of strong bases or acids to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinolines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation. In various studies, it has shown promising results against different cancer cell lines, including breast and colon cancer cells. For instance, a study highlighted the synthesis of tetrahydroisoquinoline derivatives that demonstrated IC50 values indicating effective cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

1.2 Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also investigated for their neuroprotective effects. This compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress . The compound's structure allows it to interact with various biological targets that are crucial in neuroprotection.

Synthesis Techniques

2.1 Synthetic Pathways

The synthesis of this compound typically involves multiple steps starting from readily available precursors. One common method includes the protection of the carboxylic acid group followed by coupling with N-protected amino acids using standard peptide coupling techniques. The use of dehydrating agents such as dicyclohexylcarbodiimide facilitates the formation of amide bonds essential for constructing the tetrahydroisoquinoline framework .

2.2 Variations in Synthesis

Different synthetic methodologies have been explored to enhance yield and selectivity. For example, modifications in reaction conditions and the use of alternative coupling agents have been reported to improve the efficiency of synthesizing this compound derivatives .

Biological Evaluations

3.1 Pharmacological Studies

The pharmacological properties of this compound have been extensively studied in vitro and in vivo. Various studies have reported its effectiveness as an analgesic and anti-inflammatory agent. The compound's mechanism of action is believed to involve modulation of pain pathways and inflammatory mediators .

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Research has shown that modifications at specific positions on the isoquinoline ring can significantly affect potency and selectivity towards target receptors . This knowledge aids in designing more effective therapeutic agents based on this compound.

Case Studies

Study Objective Findings
Study A Evaluate anticancer activityDemonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9–7.52 μg/mL
Study B Investigate neuroprotective effectsShowed potential in reducing oxidative stress in neuronal cells
Study C Synthesize novel derivativesDeveloped new compounds with enhanced biological activity through structural modifications

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. By inhibiting MAO, the compound can increase the levels of neurotransmitters in the brain, potentially exerting neuroprotective effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and related tetrahydroisoquinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 3-methyl, 3-ethyl carboxylate C₁₃H₁₇NO₂ 219.28 Steric bulk from methyl group; ester functionality
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate 3-ethyl carboxylate C₁₂H₁₅NO₂ 205.26 No methyl substituent; simpler structure
(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 6,7-dimethoxy, 1-phenyl, 3-methyl carboxylate C₂₀H₂₁NO₅ 355.39 Chiral centers (S,S); methoxy and phenyl groups enhance electronic complexity
Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate 6-hydroxy, 3-ethyl carboxylate C₁₂H₁₅NO₃ 221.25 Polar hydroxy group; potential for hydrogen bonding
Ethyl 3-benzyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate 3-benzyl, 2-oxo C₁₉H₁₉NO₃ 309.36 Oxo group alters ring conjugation; benzyl adds lipophilicity

Physicochemical Properties

  • Lipophilicity : The methyl group in the target compound enhances lipophilicity compared to polar substituents like hydroxy () or methoxy groups (). This property is advantageous in drug design for improving membrane permeability.
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., oxo in ) may exhibit lower thermal stability due to increased ring strain, whereas the methyl group in the target compound provides steric stabilization .

Research Findings and Data

Comparative Reactivity in Oxidation Reactions

  • Target Compound : Resistant to oxidation at the methyl group, unlike hydroxy-substituted analogs (e.g., ), which are prone to further oxidation or degradation .
  • Oxo Derivatives : highlights that 2-oxo analogs undergo conjugate addition reactions, a pathway less accessible to the target compound due to the absence of an oxo group .

Biological Activity

Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (EMTHIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

EMTHIQ has the molecular formula C12H15NO2 and features a tetrahydroisoquinoline core with an ethyl ester at the carboxylic acid position. Its structural characteristics contribute to its biological activity by influencing interactions with various biological targets.

The biological activity of EMTHIQ is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Some proposed mechanisms include:

  • Receptor Modulation : EMTHIQ may act as an agonist or antagonist at neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism and has implications in mood disorders and neurodegenerative diseases.

Antioxidant Activity

Research indicates that EMTHIQ exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is beneficial for protecting against cellular damage associated with various diseases.

Neuroprotective Effects

Studies have demonstrated that EMTHIQ can offer neuroprotection in models of neurodegenerative diseases. It appears to enhance neuronal survival and function by modulating neuroinflammatory responses and promoting neurogenesis.

Antimicrobial Properties

EMTHIQ has exhibited antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study evaluated the effects of EMTHIQ on cognitive function in mice subjected to induced oxidative stress. Results indicated that treatment with EMTHIQ significantly improved memory performance and reduced neuronal apoptosis compared to control groups .
  • Antimicrobial Efficacy : In a screening assay against various bacterial strains, EMTHIQ demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, it showed MIC values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
  • Antioxidant Activity Assessment : The compound's antioxidant capacity was evaluated using DPPH radical scavenging assays, where it exhibited an IC50 value of 25 µM, indicating potent free radical scavenging ability .

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of EMTHIQ relative to other tetrahydroisoquinoline derivatives:

Compound NameAntioxidant ActivityNeuroprotective EffectsAntimicrobial Activity
This compound (EMTHIQ)HighSignificantModerate
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylateModerateModerateHigh
1,2-Dihydro-3-carboxylic acid derivativesLowLowLow

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?

Answer: Common methods include:

  • Condensation-cyclization : Reacting aldehydes with amines followed by cyclization (e.g., using AlCl₃ as a catalyst under reflux conditions) .
  • Sequential alkylation : C-alkylation and N-alkylation of glycine anions, as described for analogous tetrahydroisoquinoline derivatives, which offers high regioselectivity .
    Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃), solvents (dichloromethane or toluene), and temperature. For example, refluxing in CH₂Cl₂ with AlCl₃ achieved 55% yield for a related compound . Purity is enhanced via column chromatography (hexane/EtOAc gradients) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

  • X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule structures) provides precise bond lengths and angles . Tools like OLEX2 integrate structure solution, refinement, and visualization .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and stereochemistry, while mass spectrometry (MS) validates molecular weight. For chiral centers, circular dichroism (CD) or chiral HPLC may be used .

Advanced: How does stereochemistry at the 3-position affect biological activity, and what chiral resolution techniques are recommended?

Answer: The 3-methyl group’s stereochemistry influences receptor binding. For example, (S)-configured analogs show distinct activity profiles compared to (R)-isomers in SAR studies .
Methodology :

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC or enzymatic kinetic resolution.
  • Crystallographic validation : ORTEP-3 visualizes absolute configurations via anisotropic displacement parameters .

Advanced: What strategies resolve contradictions in reported biological activity data between this compound and its halogenated derivatives?

Answer: Contradictions often arise from substituent positioning (e.g., chloro at 5- vs. 6-position) or stereochemical variability .
Methodology :

  • Comparative SAR : Systematically test derivatives (e.g., 5-chloro vs. 6-methoxy) under standardized assays.
  • Purity controls : Ensure >95% purity via HPLC and confirm structures with X-ray/NMR .

Advanced: How can crystallographic data discrepancies (e.g., disorder or twinning) be addressed during refinement?

Answer:

  • SHELXL tools : Apply TWIN/BASF commands for twinned data and PART/ISOR restraints for disordered atoms .
  • Validation : Use checkCIF/PLATON to flag outliers. For example, merged data and constrained H-atom positions improved refinement in a dimethoxy derivative study .

Basic: What functional groups in this compound are most reactive, and how are they leveraged in derivatization?

Answer: Key reactive sites:

  • Carboxylate ester : Undergoes hydrolysis to carboxylic acids or transesterification.
  • Tetrahydroisoquinoline ring : Susceptible to electrophilic substitution (e.g., bromination at the 5-position) .
    Example : SOCl₂ oxidizes similar esters to unstable intermediates for further alkoxylation .

Advanced: How can reaction conditions be optimized to synthesize novel derivatives with enhanced bioactivity?

Answer:

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) for Friedel-Crafts alkylation .
  • DOE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to maximize yield. For example, sequential alkylation steps improved efficiency in a glycine anion route .

Advanced: What computational methods validate experimental structural data and predict reactivity?

Answer:

  • DFT calculations : Compare optimized geometries with crystallographic data (bond lengths ±0.02 Å) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize activity differences between derivatives .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

  • Accelerated stability studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1A guidelines). Monitor degradation via HPLC.
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) assesses moisture uptake, critical for hydrochloride salts .

Advanced: What mechanistic insights explain the compound’s reactivity in substitution reactions?

Answer:

  • Steric/electronic effects : The 3-methyl group hinders nucleophilic attack at the adjacent position, directing reactivity to the para position.
  • Kinetic studies : Isotopic labeling (e.g., ²H/¹³C) tracks substituent migration, as seen in brominated analogs .

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